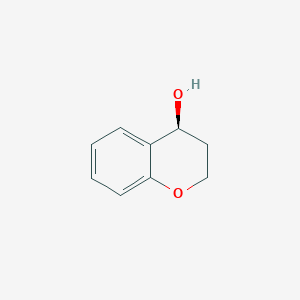

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol, commonly referred to as DHBP, is a natural product that has been widely studied due to its numerous potential applications in the scientific and medical fields. DHBP is a highly versatile compound, and its properties can be used to synthesize a wide variety of compounds. DHBP has been widely studied for its use in the synthesis of active pharmaceutical ingredients, as well as for its potential use in the development of new drugs. In addition, DHBP has also been studied for its potential use in the development of new materials, such as polymers and nanomaterials.

Aplicaciones Científicas De Investigación

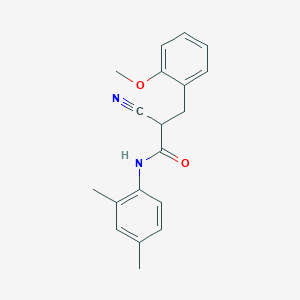

Chemical Structure and Derivatives

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol belongs to the class of benzopyran derivatives, a group known for their complex structures and diverse biological activities. The chemical structure of these compounds has been determined through spectroscopic data and single-crystal X-ray diffraction. The configuration of certain derivatives, like (2R,4S)‐5‐methoxy‐2‐methyl‐3,4‐dihydro‐2H‐1‐benzopyran‐4‐ol, has been confirmed, and their absolute configurations have been established through comparison of electronic circular dichroism (ECD) spectra to calculations. These compounds have been isolated from sources like the mangrove endophytic fungus Penicillium citrinum, indicating their presence in natural sources and potential biological relevance. Some of these derivatives have shown inhibitory effects on LPS-induced NO production in cells, pointing to potential anti-inflammatory or other biological activities without causing cytotoxicity at certain concentrations (Yang et al., 2020).

Conformational Studies

Conformational studies using molecular mechanics have been carried out on similar compounds, revealing stable conformations and providing insights into their chemical behavior. For example, hexahydro-4H-benzopyran-4-ones have been studied, indicating stable conformations with half-chair cyclohexenic rings and a half-chair strongly distorted toward a sofa form for the dihydropyran-4-one ring. Such studies help understand the chemical nature and potential reactivity of these compounds, guiding further research and applications (Dolmazon et al., 2010).

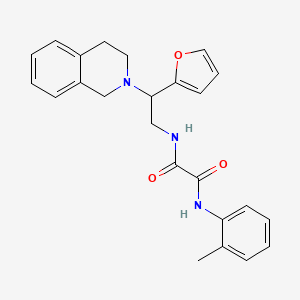

Biological Activities and Applications

Research has highlighted various biological activities associated with benzopyran derivatives. Some compounds exhibit cytotoxic activities against cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, derivatives like pyrano[4,3-c][2]benzopyran-1,6-dione have shown selective cytotoxicity against human lung and liver cancer cell lines, suggesting their applicability in cancer treatment. The compounds' structures, determined by spectroscopic methods, underpin their biological activities and offer possibilities for structural modification to enhance efficacy or reduce side effects (Mo et al., 2004).

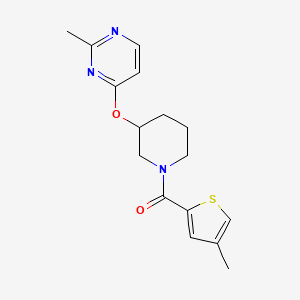

Synthesis and Chemical Properties

The synthesis of these compounds involves multiple steps, with attention to conditions that ensure high yield and purity. The procedures often involve esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, indicating a complex and carefully controlled process to obtain the final product. The synthesis studies also reveal the compounds' chemical properties, such as reactivity and stability, crucial for their practical applications (Chen, 2007).

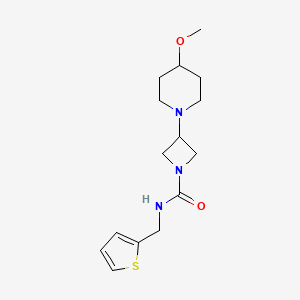

Potential for Antimicrobial Agents

Several derivatives of benzopyrans, including 4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxaldehydes, have shown significant antibacterial activities. These findings suggest the potential of these compounds to be developed as antimicrobial agents, addressing the pressing need for new treatments against resistant bacteria (Mulwad & Shirodkar, 2003).

Propiedades

IUPAC Name |

(4S)-3,4-dihydro-2H-chromen-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSHXMOLUWTMGP-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3-Trimethyl-3H-benzo[e]indole](/img/structure/B2536588.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2536589.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2536595.png)

![2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2536598.png)

![N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2536599.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2536606.png)